molecular formula C4H10ClN3O2 B2816734 3-Guanidinopropanoic acid hydrochloride CAS No. 850836-81-6

3-Guanidinopropanoic acid hydrochloride

Cat. No. B2816734
CAS RN: 850836-81-6
M. Wt: 167.59
InChI Key: WYCGPQCUZKUBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Guanidinopropanoic acid, also known as GPA, is a physiological constituent of mammalian blood plasma, erythrocytes, brain, liver, kidney, aorta, and urine . It is a creatine analog that has been found to decrease plasma glucose levels . It may be formed by L-arginine:glycine amidinotransferase through transamidination between arginine and β-alanine .


Molecular Structure Analysis

The molecular formula of 3-Guanidinopropanoic acid is C4H9N3O2 . The linear formula is HN=C(NH2)NHCH2CH2COOH .


Chemical Reactions Analysis

3-Guanidinopropanoic acid is known to react with water-soluble 9,10-Phenanthrenequinone-3-sulfonate in an alkaline solution . This reaction is used for the fluorometric determination of guanidino compounds .


Physical And Chemical Properties Analysis

3-Guanidinopropanoic acid is a white crystalline powder soluble in water . It has a molecular weight of 131.13 . The melting point is 222 °C (dec.) (lit.) .

Mechanism of Action

3-Guanidinopropanoic acid reduces cellular ATP, creatine, and phosphocreatine levels and stimulates AMP-activated protein kinase (AMPK), activating PPARγ coactivator 1α (PGC-1α) . PGC-1α activation results in enhanced expression of AMPK, as well as genes for oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .

properties

IUPAC Name

3-(diaminomethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCGPQCUZKUBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Guanidinopropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.